molecular formula C14H14ClN5 B14967955 1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14967955
M. Wt: 287.75 g/mol
InChI Key: DDDCTYYYYZLSBM-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable chlorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the propan-2-yl group: This can be done via alkylation reactions using isopropyl halides or similar reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of therapeutic agents targeting various diseases.

    Biological Studies: The compound can be used to study the interactions of pyrazolo[3,4-d]pyrimidine derivatives with biological targets.

    Chemical Biology: It is utilized in the design of probes for investigating biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • This compound
  • This compound

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14ClN5/c1-9(2)19-13-12-7-18-20(14(12)17-8-16-13)11-5-3-4-10(15)6-11/h3-9H,1-2H3,(H,16,17,19)

InChI Key

DDDCTYYYYZLSBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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